N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .
Synthesis Analysis
Thiazolopyrimidines can be synthesized through various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .
Molecular Structure Analysis
Thiazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They also contain a sulfur atom, making them a part of the thiazole family .
Chemical Reactions Analysis
The chemical reactions of thiazolopyrimidines are largely determined by the position and nature of substituents in the aromatic ring of the aldehyde component . The active methylene group (C2H2) is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Scientific Research Applications
- Researchers can explore its effects on cancer cell lines, study its mechanism of action, and assess its efficacy in inhibiting tumor growth .
- Researchers can explore the compound’s crystal structure, electronic properties, and interactions with other materials using synchrotron radiation .
- The compound’s green synthesis, mild reaction conditions, and high yields make it attractive for sustainable chemistry applications .
- Researchers can explore the compound’s biocompatibility, drug delivery potential, and interactions with biological systems .
- Thiazolopyrimidines have been studied for their inhibitory effects on bacterial proteins. For example, one study investigated their impact on the Staphylococcus epidermidis protein .
Anticancer Research
Antifungal Activity
Synchrotron Radiation Studies
Catalysis and Green Synthesis
Biomedical Applications
Inhibitory Effects on Bacterial Proteins
Mechanism of Action
Target of Action
The primary target of SMR000017111 is the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding and degradation, and it is involved in the formation of biofilms in bacteria .
Mode of Action
SMR000017111 interacts with DnaK, inhibiting its function . This interaction disrupts the formation of biofilms, which are protective structures formed by bacteria that contribute to antibiotic resistance . By targeting DnaK, SMR000017111 can potentially reduce biofilm formation and increase the susceptibility of bacteria to antimicrobial agents .
Biochemical Pathways
It is known that dnak, the target of smr000017111, is involved in the heat shock response pathway . This pathway helps bacteria survive under stress conditions, including exposure to antibiotics . By inhibiting DnaK, SMR000017111 may disrupt this pathway, reducing the bacteria’s ability to survive under stress conditions .
Result of Action
The primary result of SMR000017111’s action is the inhibition of biofilm formation in bacteria . Biofilms contribute to antibiotic resistance, so inhibiting their formation could potentially enhance the effectiveness of antibiotic treatments . In addition, SMR000017111 has been shown to have a dose-dependent effect on biofilm formation, with increasing concentrations of the compound leading to greater inhibition .
Future Directions
Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target . This suggests potential future directions for research and development in this area.
properties
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-3-11-4-6-12(7-5-11)18-14(20)13-8-17-16-19(15(13)21)10(2)9-22-16/h4-9H,3H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRBYKGVZBHYQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
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